molecular formula C16H25N3O2 B580445 tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1211594-56-7

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B580445
CAS No.: 1211594-56-7
M. Wt: 291.395
InChI Key: QDQPQDVJJTVHJS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1211594-56-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₆H₂₅N₃O₂
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 1211594-56-7
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those structurally similar to this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Inhibition of COX Enzymes :
    • Compounds similar to tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to celecoxib, a well-known anti-inflammatory drug. For instance, related pyrimidine derivatives exhibited IC₅₀ values around 0.04 μmol for COX-2 inhibition .
  • In Vivo Studies :
    • In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, these compounds displayed anti-inflammatory effects comparable to indomethacin, another established anti-inflammatory medication. The effective doses (ED₅₀) for these compounds ranged from 8.23 to 11.60 μM .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine derivatives can be influenced by various structural modifications:

  • Substituents : The presence of electron-releasing groups on the pyrimidine ring enhances anti-inflammatory activity.
  • Positioning of Functional Groups : Variations in the position of substituents can significantly affect the potency and selectivity towards COX enzymes.

Study on Pyrimidine Derivatives

A study conducted by Tageldin et al. investigated several pyrimidine derivatives for their anti-inflammatory properties. The results indicated that modifications leading to increased electron density on the aromatic ring enhanced the inhibitory effects on COX enzymes. The study also reported that certain derivatives had superior activity compared to indomethacin .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberIC₅₀ (COX-2)ED₅₀ (Inflammation)
Celecoxib169590-42-50.04 μmolNot applicable
Indomethacin53-86-1Not applicable9.17 μM
Pyrimidine A[CAS Number]0.04 μmol11.60 μM
Pyrimidine B[CAS Number]0.04 μmol8.23 μM

Properties

IUPAC Name

tert-butyl 2-tert-butyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)13-17-9-11-10-19(8-7-12(11)18-13)14(20)21-16(4,5)6/h9H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQPQDVJJTVHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724453
Record name tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-56-7
Record name tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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